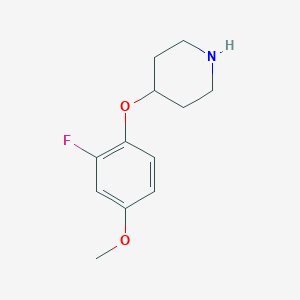
(2-methoxyphenyl) N-methylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl) N-methylsulfamate is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methylsulfamic acid 2-methoxyphenyl ester typically involves the reaction of methylsulfamic acid with 2-methoxyphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of methylsulfamic acid 2-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions: (2-methoxyphenyl) N-methylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(2-methoxyphenyl) N-methylsulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methylsulfamic acid 2-methoxyphenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfamic acid, which can then interact with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function.
相似化合物的比较
- Methylsulfamic acid phenyl ester
- Methylsulfamic acid 4-methoxyphenyl ester
- Ethylsulfamic acid 2-methoxyphenyl ester
Comparison: (2-methoxyphenyl) N-methylsulfamate is unique due to the presence of the 2-methoxy group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
属性
分子式 |
C8H11NO4S |
|---|---|
分子量 |
217.24 g/mol |
IUPAC 名称 |
(2-methoxyphenyl) N-methylsulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |
InChI 键 |
LQCCVYMUSKSTRE-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)OC1=CC=CC=C1OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
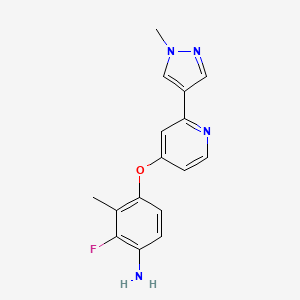
![3-Phenyl-6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B8349357.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-amine](/img/structure/B8349361.png)
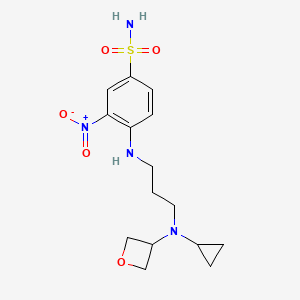
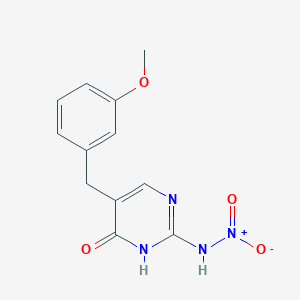





![Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate](/img/structure/B8349413.png)
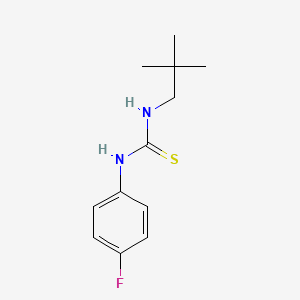
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B8349420.png)
